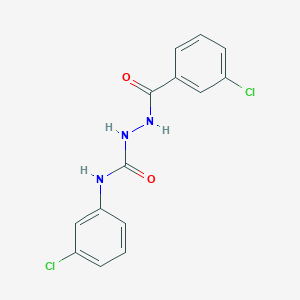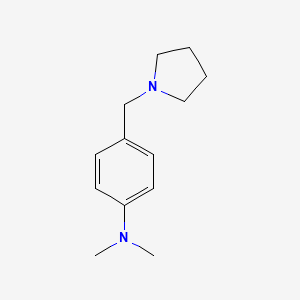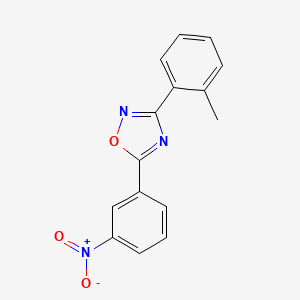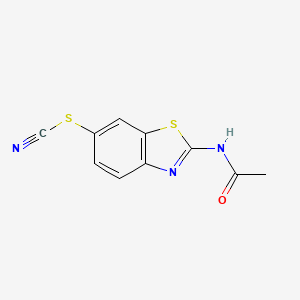![molecular formula C13H20BrNO3 B5837632 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol, also known as BPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPA is a phenolic compound that contains both a bromine and a methoxy group, which makes it a useful tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a tool for studying the role of tyrosine kinases in cancer cells, and as a modulator of G protein-coupled receptor signaling. This compound has also been used as a substrate for studying the metabolism of drugs by cytochrome P450 enzymes.
Mecanismo De Acción
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol is thought to act as a competitive inhibitor of protein tyrosine phosphatases, which play a key role in regulating cellular signaling pathways. By inhibiting these enzymes, this compound can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular calcium signaling. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol in lab experiments is its ability to act as a fluorescent probe, which allows for the visualization of protein-protein interactions in live cells. Another advantage is its ability to modulate cellular signaling pathways, which can provide insights into the underlying mechanisms of various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol, including the development of new fluorescent probes based on this compound, the identification of new targets for this compound inhibition, and the investigation of the potential therapeutic applications of this compound in diseases such as cancer and inflammation. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound and to determine the optimal concentrations for its use in lab experiments.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. Its ability to act as a fluorescent probe and modulate cellular signaling pathways has made it a valuable tool for studying various biological processes. Future research on this compound has the potential to yield important insights into the underlying mechanisms of disease and to identify new therapeutic targets.
Métodos De Síntesis
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with propylene oxide and then reduction with sodium borohydride. The resulting compound is then reacted with N-(2-hydroxyethyl)propylamine to yield this compound.
Propiedades
IUPAC Name |
2-bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-3-4-15(5-6-16)9-10-7-11(14)13(17)12(8-10)18-2/h7-8,16-17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWMCOEVEGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)

![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)
